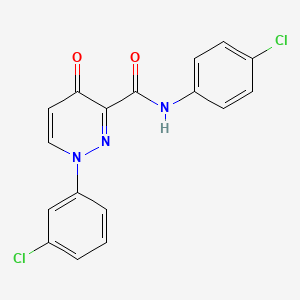

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

1-(3-Chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring dual chlorophenyl substituents at the 1- and N-positions of the pyridazine ring.

Properties

Molecular Formula |

C17H11Cl2N3O2 |

|---|---|

Molecular Weight |

360.2 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-11-4-6-13(7-5-11)20-17(24)16-15(23)8-9-22(21-16)14-3-1-2-12(19)10-14/h1-10H,(H,20,24) |

InChI Key |

QBLCZFRNWKNBBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate chlorophenyl derivatives with a dihydropyridazine precursor. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities that have been the focus of several research studies:

1. Antihypertensive Activity

Research indicates that derivatives of dihydropyridazine compounds, including those similar to 1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, have shown promising antihypertensive effects. A study synthesized various derivatives and tested their efficacy using the tail-cuff method to measure systolic blood pressure. The results revealed that certain substitutions on the phenyl rings enhanced antihypertensive activity, with para-chloro-substituted derivatives being particularly effective .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit cell growth in various cancer cell lines, including hepatocellular carcinoma and colon carcinoma. The mechanism appears to involve interference with key cellular pathways, making it a candidate for further development as an anticancer agent .

3. Multidrug Resistance Reversal

Recent studies have highlighted the ability of compounds containing the N-(4-chlorophenyl) carboxamide moiety to reverse multidrug resistance (MDR) in cancer cells. For instance, specific derivatives showed a significant increase in Rh123 accumulation in resistant cell lines, indicating their potential use in overcoming drug resistance in chemotherapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has shown that modifications at specific positions on the phenyl rings can significantly influence biological activity. For example:

- Electron-donating groups at certain positions enhance antihypertensive effects.

- Substituents like nitrophenyl have been linked to increased potency against MDR .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Aryl Substitutions

- 1-(4-Chlorophenyl) analogs: Compound 31 (): Replaces the 3-chlorophenyl group with 4-chlorophenyl and introduces a 3-fluoro-4-((6-methoxyquinolin-4-yl)oxy)phenyl moiety. Compound 39 (): Features a 4-chlorophenyl group at the 1-position and a methoxyquinoline-ether substituent. Its higher melting point (220.6–222.1°C) suggests enhanced crystallinity from extended π-stacking interactions .

- Halogenation Patterns: 1-(3-Chloro-4-fluorophenyl) analog (Compound 34, ): Incorporates additional fluorine at the 4-position of the aryl group, resulting in a lower yield (37.9%) and reduced melting point (121.7–123.4°C), indicating destabilization of the crystal lattice .

N-Aryl Modifications

- N-(2,4-Dimethoxyphenyl) derivative () : Replaces the 4-chlorophenyl group with a dimethoxyphenyl moiety. This substitution introduces electron-donating methoxy groups, which may alter solubility and metabolic stability .

- N-(2,5-Dimethoxyphenyl) derivative (): Shifts methoxy groups to the 2- and 5-positions, demonstrating how minor positional changes in substituents can significantly impact physicochemical properties (e.g., logP, solubility) .

Physicochemical Properties

Notes:

- The target compound lacks reported synthetic yields or melting points, limiting direct comparisons.

- Quinoline-ether substituents (e.g., in Compounds 31 and 39) correlate with higher melting points due to increased molecular rigidity .

Key Structural and Functional Trends

Halogenation : Chlorine at the 3- or 4-position of the aryl group improves metabolic stability and lipophilicity, favoring membrane penetration .

Substituent Position : Methoxy groups at the 2- and 4-positions (vs. 2,5-) modulate electronic effects and steric hindrance, impacting binding to biological targets .

Extended Conjugation: Quinoline-ether moieties enhance π-stacking and crystallinity, as seen in Compounds 31 and 39 .

Biological Activity

The compound 1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound reflects its complex structure, which includes two chlorophenyl groups and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 350.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂N₄O |

| Molecular Weight | 350.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an enzyme inhibitor , potentially modulating pathways involved in cancer cell proliferation and inflammation. The specific targets and pathways remain to be fully elucidated but are believed to involve interactions with key proteins in cell signaling.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, including:

- H460 (lung cancer)

- A549 (lung adenocarcinoma)

- HT-29 (colon cancer)

- SMMC-7721 (hepatocellular carcinoma)

In vitro assays demonstrated significant cytotoxic effects on these cell lines, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The compound's mechanism likely involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research has also suggested that this compound exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammatory markers and cytokine levels, indicating its potential use in treating conditions characterized by chronic inflammation.

Case Studies

- Study on Anticancer Activity : A study conducted by researchers focused on the synthesis and evaluation of various derivatives of this compound. The results indicated that compounds with similar structures exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

- Inflammation Model : In another study, the compound was tested in a carrageenan-induced paw edema model in rats. Results showed a marked decrease in paw swelling compared to control groups, reinforcing its potential anti-inflammatory effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing chlorophenyl derivatives to form the dihydropyridazine core.

- Functional Group Modifications : Introducing the carboxamide group through acylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.